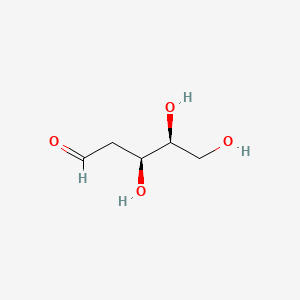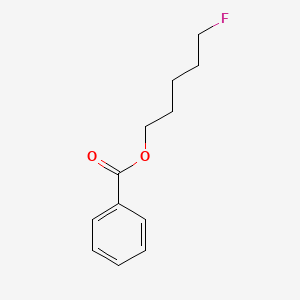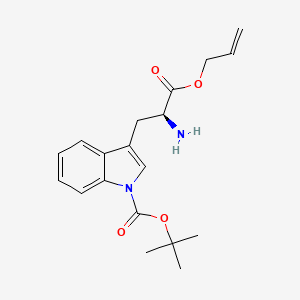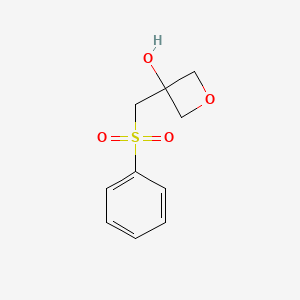
3-Methyl-2'-(trifluoromethyl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2’-(trifluoromethyl)-1,1’-biphenyl is an organic compound characterized by the presence of a trifluoromethyl group (-CF₃) and a methyl group (-CH₃) attached to a biphenyl structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2’-(trifluoromethyl)-1,1’-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Typically an organic solvent such as toluene or ethanol
Temperature: Generally conducted at elevated temperatures (80-100°C)
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process may include continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 3-Methyl-2’-(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products:
Oxidation: Biphenyl ketones or carboxylic acids.
Reduction: Methyl-substituted biphenyls.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学的研究の応用
3-Methyl-2’-(trifluoromethyl)-1,1’-biphenyl has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
作用機序
The mechanism of action of 3-Methyl-2’-(trifluoromethyl)-1,1’-biphenyl depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .
類似化合物との比較
3-(Trifluoromethyl)aniline: An aromatic amine with similar trifluoromethyl substitution.
Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group.
2-Methyl-1,1’-biphenyl: A biphenyl derivative with a methyl group but lacking the trifluoromethyl group.
Uniqueness: 3-Methyl-2’-(trifluoromethyl)-1,1’-biphenyl is unique due to the combination of both trifluoromethyl and methyl groups on the biphenyl structure. This dual substitution imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and pharmaceuticals .
特性
分子式 |
C14H11F3 |
|---|---|
分子量 |
236.23 g/mol |
IUPAC名 |
1-methyl-3-[2-(trifluoromethyl)phenyl]benzene |
InChI |
InChI=1S/C14H11F3/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14(15,16)17/h2-9H,1H3 |
InChIキー |
IFEIHGAVETUQFD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=CC=CC=C2C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



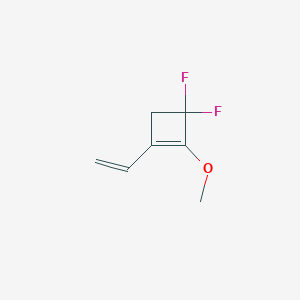
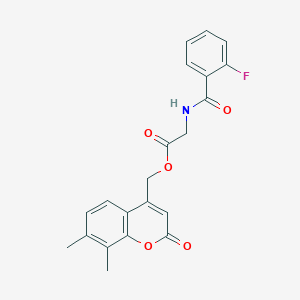
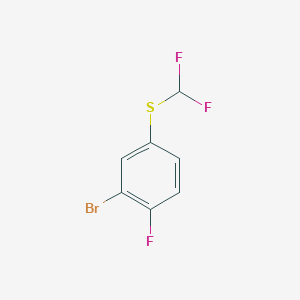
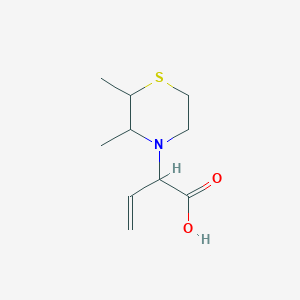
![7-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B15203920.png)
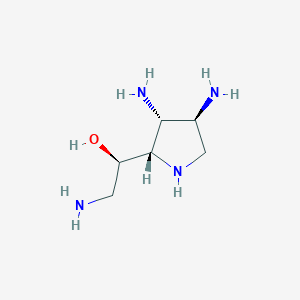
![[4-(5-Formyl-2-thienyl)phenyl]acetonitrile](/img/structure/B15203923.png)
